Cas no 1211587-37-9 (Methyl 6-fluoro-4-methoxypicolinate)

Methyl 6-fluoro-4-methoxypicolinate 化学的及び物理的性質
名前と識別子
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- Methyl 6-fluoro-4-methoxypicolinate
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- インチ: 1S/C8H8FNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3
- InChIKey: HUMDUQNNHXWJHB-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC(C(=O)OC)=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 48.4
Methyl 6-fluoro-4-methoxypicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005277-500mg |
Methyl 6-fluoro-4-methoxypicolinate |
1211587-37-9 | 95% | 500mg |
$1735.55 | 2023-09-04 | |
Alichem | A029005277-1g |
Methyl 6-fluoro-4-methoxypicolinate |
1211587-37-9 | 95% | 1g |
$3184.50 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1968048-1g |
Methyl 6-fluoro-4-methoxypicolinate |
1211587-37-9 | 98% | 1g |
¥17231.00 | 2024-08-09 | |
Alichem | A029005277-250mg |
Methyl 6-fluoro-4-methoxypicolinate |
1211587-37-9 | 95% | 250mg |
$1038.80 | 2023-09-04 |
Methyl 6-fluoro-4-methoxypicolinate 関連文献
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1. Book reviews
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Methyl 6-fluoro-4-methoxypicolinateに関する追加情報
Methyl 6-fluoro-4-methoxypicolinate (CAS No. 1211587-37-9): A Comprehensive Overview
Methyl 6-fluoro-4-methoxypicolinate (CAS No. 1211587-37-9) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and electronic properties, exhibits promising biological activities that make it a valuable candidate for further exploration in drug development.
The molecular structure of Methyl 6-fluoro-4-methoxypicolinate consists of a pyridine ring substituted with a fluoro group at the 6th position and a methoxy group at the 4th position. These functional groups contribute to its distinct chemical reactivity and influence its interaction with biological targets. The presence of the fluoro atom, in particular, is well-documented to enhance metabolic stability and binding affinity, which are critical factors in the design of effective therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their potential applications in medicinal chemistry. Methyl 6-fluoro-4-methoxypicolinate is no exception and has been studied for its potential role in various therapeutic areas. One of the most notable applications is in the development of anticancer agents. The fluorine atom's ability to modulate electronic properties and improve pharmacokinetic profiles makes this compound an attractive scaffold for designing novel chemotherapeutic drugs.
Several studies have highlighted the inhibitory effects of Methyl 6-fluoro-4-methoxypicolinate on key enzymes involved in cancer cell proliferation. For instance, research has demonstrated its ability to inhibit tyrosine kinases, which are crucial for signal transduction pathways that drive tumor growth. Additionally, preclinical studies have shown promising results in terms of its ability to induce apoptosis in cancer cells while minimizing toxicity to healthy tissues.
The fluorinated pyridine core of Methyl 6-fluoro-4-methoxypicolinate also makes it a suitable candidate for developing antimicrobial agents. The unique electronic environment created by the fluoro and methoxy groups enhances its interactions with bacterial enzymes, leading to effective inhibition of bacterial growth. This has been particularly relevant in the context of rising antibiotic resistance, where novel compounds with unique mechanisms of action are urgently needed.
Beyond its applications in oncology and antimicrobial therapy, Methyl 6-fluoro-4-methoxypicolinate has shown potential in other areas such as neurology and inflammation. Preliminary studies have indicated that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Furthermore, its anti-inflammatory effects have been observed in models of chronic inflammation, suggesting its utility in conditions such as rheumatoid arthritis.
The synthesis of Methyl 6-fluoro-4-methoxypicolinate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluoro group often necessitates specialized synthetic techniques due to its reactivity and sensitivity. Advanced methods such as metal-catalyzed cross-coupling reactions have been employed to achieve efficient incorporation of the fluoro atom into the pyridine ring.
In conclusion, Methyl 6-fluoro-4-methoxypicolinate (CAS No. 1211587-37-9) is a versatile fluorinated pyridine derivative with significant potential in pharmaceutical applications. Its unique structural features contribute to its biological activity, making it a valuable compound for further research and development. As our understanding of fluorinated heterocycles continues to grow, compounds like this are expected to play an increasingly important role in the discovery and development of novel therapeutic agents.
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